molecular formula C9H10Cl2N2 B1455179 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 502841-51-2

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1455179
CAS No.: 502841-51-2
M. Wt: 217.09 g/mol
InChI Key: KRYDHRLOTROFBV-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound. It is also known as “2-Picolyl chloride hydrochloride” with a CAS number of 6959-47-3 . The empirical formula is C6H6ClN·HCl and it has a molecular weight of 164.03 .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of heterocyclic compounds, particularly for the creation of derivatives with potential anti-inflammatory activities. For example, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was achieved by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis to produce new carboxylic acids evaluated for their pharmacological properties (Abignente et al., 1982).

  • Another study focused on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. This research provides valuable insights into the molecular and crystal structure of these compounds, which are critical for understanding their chemical behavior and potential applications (Ma et al., 2018).

Pharmacological Potential and Green Chemistry

  • The compound has been a key intermediate in the synthesis of gastroesophageal reflux disease (GERD) treatment medications. A modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in Dexlansoprazole synthesis, demonstrates the compound's role in advancing greener chemical processes due to its efficient and less wasteful production methods (Gilbile et al., 2017).

Molecular Structure and Chemical Reactions

  • Research on the molecular structure of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo-[1,2-a]pyridine hydrochlorides has provided detailed insights into the chemical properties and reactivity of these compounds. Understanding their structure is crucial for exploring further applications in medicinal chemistry and materials science (Aliev et al., 2007).

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful by inhalation and skin absorption . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Mechanism of Action

Remember, safety is paramount when handling chemicals. “2-Chloromethylpyridine” is considered dangerous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Always follow standard safety procedures and use appropriate personal protective equipment when handling chemicals.

Properties

IUPAC Name

2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDHRLOTROFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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